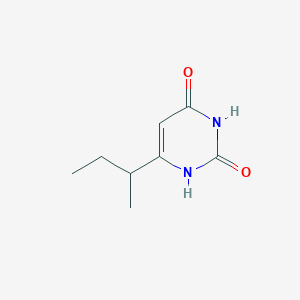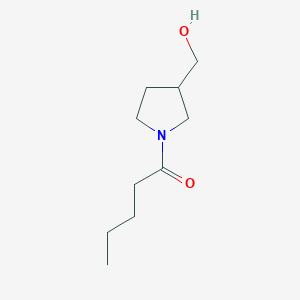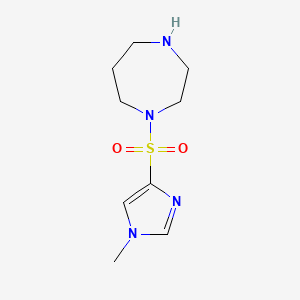![molecular formula C10H12N4 B1467129 (3-ciclopropil-3H-imidazo[4,5-b]piridin-2-il)metanamina CAS No. 1368876-11-2](/img/structure/B1467129.png)
(3-ciclopropil-3H-imidazo[4,5-b]piridin-2-il)metanamina
Descripción general
Descripción
“(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
A facile synthesis of imidazo[4,5-b]pyridines was described by Rosenberg et al. using a Pd-catalyzed amide coupling reaction . 3-Alkyl and 3-arylamino-2-chloropyridines reacted with simple primary amides in good yields (51%–99%) when refluxing in t-butanol in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct .Molecular Structure Analysis
The imidazopyridines comprised an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo [4,5- b ]pyridines, imidazo [4,5- c ]pyridines, imidazo [1,5- a ]pyridines and imidazo [1,2- a ]pyridines .Chemical Reactions Analysis
The main literature method for the synthesis of imidazo- [1,2- a ]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo [1,2- a ]pyridine .Aplicaciones Científicas De Investigación
Actividad antiproliferativa
Se sintetizó una serie de nuevos conjugados de (3- (1H-benzo [d]imidazol-2-il))/ (3- (3H-imidazo [4,5-b]piridin-2-il))- (1H-indol-5-il) (3,4,5-trimetoxifenil)metanona y se evaluó su actividad antiproliferativa en líneas celulares de cáncer humano seleccionadas, como próstata (DU-145), pulmón (A549), cuello uterino (HeLa) .
Actividad antiviral
Para evaluar la posible actividad antiviral de los derivados sintetizados, primero se determinó su efecto citotóxico en las líneas celulares huésped del virus utilizando el ensayo colorimétrico MTS .
Inhibidores de AKT
El compuesto se ha utilizado en el descubrimiento y optimización de una serie de ácidos 3-(3-fenil-3H-imidazo[4,5-b]piridin-2-il)propanoicos como inhibidores de AKT . AKT es una proteína quinasa que juega un papel clave en múltiples procesos celulares como el metabolismo de la glucosa, la apoptosis, la proliferación celular, la transcripción y la migración celular.
Síntesis química
El compuesto se utiliza en la síntesis de ácido 3- 3-(ciclopropilmetil)-3H-imidazo 4,5-b piridin-2-il propanoico . Este es un producto químico único que tiene su propio conjunto de aplicaciones en investigación e industria.
Mecanismo De Acción
Target of Action
The primary targets of (3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine are the IKK-ε and TBK1 proteins . These proteins play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine interacts with its targets, IKK-ε and TBK1, by inhibiting their activity. This inhibition prevents the phosphorylation process, thereby reducing the activation of NF-kappaB .
Biochemical Pathways
The compound affects the NF-kappaB signaling pathway. By inhibiting the activation of NF-kappaB, it can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, and more .
Pharmacokinetics
Similar compounds have been shown to be effective at inhibiting the activation of akt and an additional downstream effector (p70s6) following oral dosing in mice . This suggests that the compound may have good bioavailability.
Result of Action
The inhibition of IKK-ε and TBK1 by (3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine leads to a decrease in the activation of NF-kappaB. This can result in the suppression of various cellular pathways, potentially leading to the inhibition of cancer cell proliferation, pathogen growth, and other processes .
Action Environment
The action of (3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other molecules can lead to intermolecular interactions, which can influence the compound’s action .
Direcciones Futuras
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This suggests that they could have potential therapeutic significance in numerous disease conditions. The development of new methods for the synthesis of imidazo [1,2- a ]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields is an urgent task .
Análisis Bioquímico
Biochemical Properties
(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit microtubule assembly formation in certain cell lines . The nature of these interactions often involves binding to specific sites on the target molecules, leading to alterations in their activity and function.
Cellular Effects
The effects of (3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the polymerization of tubulin, a key component of the cytoskeleton, thereby impacting cell division and stability .
Molecular Mechanism
At the molecular level, (3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to microtubules and inhibit their polymerization is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its inhibitory effects on microtubule assembly can be sustained over extended periods, although the exact duration may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of (3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of microtubule assembly and potential toxic effects. Threshold effects and adverse reactions at high doses are important considerations in these studies .
Metabolic Pathways
(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of (3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target areas. These interactions can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of (3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a key factor in its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can affect its interactions with other biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
(3-cyclopropylimidazo[4,5-b]pyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-6-9-13-8-2-1-5-12-10(8)14(9)7-3-4-7/h1-2,5,7H,3-4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLQFUILOVLAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NC3=C2N=CC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![3-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B1467068.png)